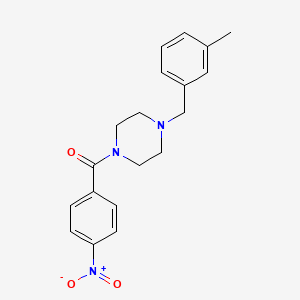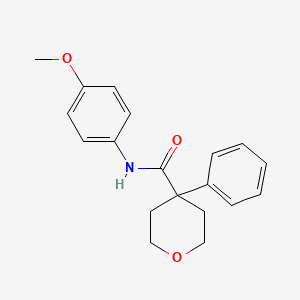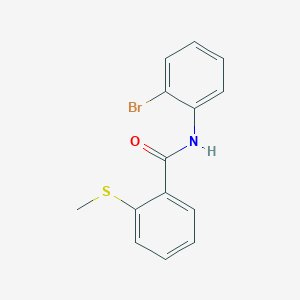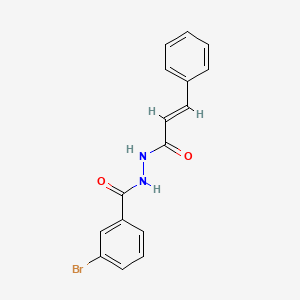![molecular formula C16H25ClN2 B5866783 N-[2-(3-chlorophenyl)ethyl]-1-propyl-4-piperidinamine](/img/structure/B5866783.png)
N-[2-(3-chlorophenyl)ethyl]-1-propyl-4-piperidinamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(3-chlorophenyl)ethyl]-1-propyl-4-piperidinamine, commonly known as PCP, is a dissociative anesthetic drug that was first synthesized in the 1950s. It has been used for both medicinal and recreational purposes, but its use as a recreational drug has been associated with several adverse effects. Despite its controversial history, PCP has been the subject of extensive scientific research, and its mechanism of action and physiological effects have been studied in detail.
作用機序
PCP acts as a noncompetitive antagonist of the NMDA receptor, which is a type of glutamate receptor. By blocking the NMDA receptor, PCP disrupts the normal functioning of the glutamate system, leading to altered perception, cognition, and behavior. PCP also binds to other receptors such as the sigma-1 receptor and the dopamine transporter, which may contribute to its effects.
Biochemical and Physiological Effects:
PCP produces a range of effects on the body and brain. It can cause dissociation, depersonalization, and hallucinations, as well as altered perception of time, space, and body image. PCP can also produce euphoria, agitation, and aggression, as well as impairments in memory, attention, and motor coordination. Physiologically, PCP can cause tachycardia, hypertension, and hyperthermia, as well as respiratory depression and coma at high doses.
実験室実験の利点と制限
PCP has several advantages as a research tool. It is a potent and selective antagonist of the NMDA receptor, which makes it a useful tool for studying the role of the glutamate system in behavior and cognition. PCP is also a dissociative anesthetic, which can be used to study the effects of anesthesia on the brain and behavior. However, PCP has several limitations as a research tool. It has a narrow therapeutic window, which makes it difficult to control its effects. It is also a Schedule II controlled substance, which limits its availability and use in research.
将来の方向性
There are several future directions for research on PCP. One area of interest is the development of new drugs that target the NMDA receptor without producing the adverse effects of PCP. Another area of interest is the use of PCP as a tool to study the role of the glutamate system in psychiatric disorders such as schizophrenia and depression. Finally, the use of PCP as a tool to study the effects of anesthesia on the brain and behavior may lead to the development of new anesthetic agents with improved safety and efficacy.
Conclusion:
PCP is a dissociative anesthetic drug that has been the subject of extensive scientific research. Its mechanism of action, physiological effects, and potential as a research tool have been studied in detail. Despite its controversial history, PCP remains an important tool for studying the central nervous system and may lead to the development of new drugs and treatments for psychiatric and neurological disorders.
合成法
The synthesis of PCP involves the reaction of 1-(3-chlorophenyl)piperidine with 2-chloroethylamine hydrochloride and n-propylamine in the presence of a reducing agent such as lithium aluminum hydride. The resulting product is then purified through recrystallization to obtain pure PCP.
科学的研究の応用
PCP has been used extensively in scientific research to study its effects on the central nervous system. It has been used as a tool to study the NMDA receptor, which is involved in learning and memory processes. PCP has also been used to study the effects of dissociative anesthetics on the brain and behavior.
特性
IUPAC Name |
N-[2-(3-chlorophenyl)ethyl]-1-propylpiperidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25ClN2/c1-2-10-19-11-7-16(8-12-19)18-9-6-14-4-3-5-15(17)13-14/h3-5,13,16,18H,2,6-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXDBIPWABMSWGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCC(CC1)NCCC2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.83 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl]-2-phenylacetamide](/img/structure/B5866714.png)
![5-[(dimethylamino)sulfonyl]-2-fluoro-N-(4-methoxyphenyl)benzamide](/img/structure/B5866718.png)

![6-{[4,6-bis(ethylamino)-1,3,5-triazin-2-yl]oxy}-2-propyl-3(2H)-pyridazinone](/img/structure/B5866735.png)
![ethyl 4-{[(2-methoxy-5-methylphenyl)sulfonyl]amino}benzoate](/img/structure/B5866740.png)

![N-[4-(4-ethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]benzamide](/img/structure/B5866756.png)
![N~1~-(2,4-difluorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5866765.png)




![3-[(1-benzyl-1H-imidazol-2-yl)thio]propanamide](/img/structure/B5866804.png)